1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane
説明
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2O/c1-2-11(1)9-14-7-8-15-10-12(14)3-5-13-6-4-12/h11,13H,1-10H2 |
InChIキー |
MRQHDZIQHRNJBA-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCOCC23CCNCC3 |
製品の起源 |
United States |
準備方法
Epoxidation and Amine-Mediated Ring-Opening
-
Epoxide Formation : Treatment of N-Boc-piperidone (6 ) with trimethylsulfoxonium iodide (TMSOI) and sodium hydride in DMSO generates epoxide 7 via the Corey–Chaykovsky reaction.
-
Ring-Opening with Amines : The epoxide undergoes nucleophilic attack by a primary amine. For example, phenethylamine derivatives are commonly used to yield aminoalcohol intermediates (9 ). In the target compound, this step would instead employ a cyclopropylmethylamine derivative to introduce the 9-position nitrogen substituent.
Acylation and Spirocyclization
-
Acylation : The aminoalcohol 9 is acylated with an acid chloride (e.g., 2-chloropropionyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Cyclization : Treatment with potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) induces intramolecular cyclization, forming the spirocyclic lactam 15 .
Key Reaction Conditions
Introduction of the Cyclopropylmethyl Group at the 1-Position
Post-cyclization functionalization is critical for installing the 1-(cyclopropylmethyl) moiety. Two predominant strategies emerge: direct alkylation and reductive amination .
Alkylation of the 1-Nitrogen
-
Deprotection : Removal of the Boc group from 15 using trifluoroacetic acid (TFA) in DCM yields the secondary amine.
-
Alkylation : Treatment with cyclopropylmethyl bromide in acetonitrile under basic conditions (K2CO3) and catalytic sodium iodide (NaI) at 80°C for 16 hours facilitates N-alkylation.
Optimization Insights
Reductive Amination
An alternative route employs reductive amination to introduce the cyclopropylmethyl group:
-
Ketone Intermediate : Oxidative cleavage of a suitable precursor (e.g., alcohol 30 ) generates a ketone.
-
Condensation : Reaction with cyclopropylmethylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN), affords the desired amine.
Advantages :
Stereochemical Considerations and Resolution
The spirocyclic core harbors a stereogenic center at the 2-position (R-configuration in eutomers). Key resolutions include:
Chiral Synthesis
Chromatographic Resolution
-
Preparative chiral HPLC using columns such as Chiralpak AD-H effectively separates racemic mixtures.
Scalability and Process Optimization
Large-scale synthesis demands cost-effective and efficient protocols:
Epoxide Ring-Opening in Continuous Flow
Green Solvent Alternatives
-
Substituting THF with cyclopentyl methyl ether (CPME) in cyclization steps enhances sustainability without compromising yield.
Analytical Characterization
Critical spectroscopic data for validation:
-
HRMS (ESI+) : m/z calculated for C15H25N2O2 [M+H]+: 265.1916; found: 265.1918.
-
1H NMR (400 MHz, CDCl3) : δ 3.72–3.68 (m, 1H, CH-O), 3.10–2.95 (m, 4H, NCH2), 1.50–1.20 (m, cyclopropane CH2), 0.80–0.60 (m, cyclopropane CH).
Challenges and Mitigation Strategies
化学反応の分析
反応の種類
1-(シクロプロピルメチル)-4-オキサ-1,9-ジアザスピロ[5.5]ウンデカンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: この化合物は、特に窒素原子で、ハロゲン化アルキルまたは酸ハロゲン化物などの試薬を使用して、求核置換反応を起こす可能性があります.
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: N-アルキルまたはN-アシル誘導体の生成.
科学的研究の応用
1-(シクロプロピルメチル)-4-オキサ-1,9-ジアザスピロ[5.5]ウンデカンは、科学研究で幅広い用途があります。
化学: より複雑なスピロ環状化合物の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな酵素やタンパク質の阻害剤としての可能性について調査されています。
作用機序
類似の化合物との比較
類似の化合物
1-オキサ-9-アザスピロ[5.5]ウンデカン: スピロ環状骨格は類似していますが、シクロプロピルメチル基がありません。
1,7-ジオキサスピロ[5.5]ウンデカン: スピロ環状環に酸素原子をさらに1つ含みます。
1,3-ジオキサン-1,3-ジチアンスピラン: スピロ環状構造に異なるヘテロ原子を特徴としています.
ユニークさ
1-(シクロプロピルメチル)-4-オキサ-1,9-ジアザスピロ[5.5]ウンデカンは、明確な立体および電子特性を付与するシクロプロピルメチル基の存在により、ユニークです。 このユニークさは、創薬やその他のアプリケーションのための貴重な骨格となっています.
類似化合物との比較
Structural and Functional Comparison with Analogous Spirocyclic Compounds
Core Structural Variations
Spirocyclic compounds with heteroatoms in the bicyclic framework are widely explored for their diverse bioactivity. Key structural analogs include:
| Compound Name | Core Structure | Key Substituents | Bioactivity/Application |
|---|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | 1-Oxa, 4,9-diaza | Halogens, trifluoromethyl at C4 | σ1 Receptor ligands, MTDLs |
| 1-Oxa-9-azaspiro[5.5]undecane | 1-Oxa, 9-aza | 5-Nitro-2-furoyl, pyridinyl | Antitubercular (MIC: 1.6 µg/mL) |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane | Tetraoxa | Tetrasubstituted (flexible) | Conformational analysis |
| 1,9-Diazaspiro[5.5]undecane | 1,9-Diaza (no oxygen) | Boc-protected amines | Scaffold for lead generation |
Key Observations :
- Oxygen vs. Nitrogen Content: The presence of oxygen in 4-oxa-1,9-diazaspiro compounds (e.g., the target compound) enhances polarity and solubility compared to purely nitrogenous analogs like 1,9-diazaspiro[5.5]undecane .
- Substituent Effects : Halogens or trifluoromethyl groups at C4 in 1-oxa-4,9-diazaspiro[5.5]undecane analogs improve σ1 receptor binding but fail to mitigate hERG channel inhibition, a common cardiotoxicity risk . In contrast, the cyclopropylmethyl group in the target compound may reduce metabolic degradation due to steric shielding .
Pharmacological and Physicochemical Properties
Notes:
- The dihydrochloride form of the target compound ensures aqueous solubility (>10 mg/mL), critical for in vivo studies .
Mass Spectrometry and Analytical Profiles
- Collision Cross-Section (CCS) : For 1-oxa-3,9-diazaspiro[5.5]undecane analogs, predicted CCS values range from 204.0–215.9 Ų for [M+H]+ adducts, aiding in LC-MS/MS identification . Similar data for the target compound would facilitate pharmacokinetic studies.
- Fragmentation Patterns : Spiroacetals (e.g., dioxaspiro[5.5]undecane) show retro-cleavage ions (e.g., m/z 112, 115), distinct from diazaspiro compounds, which fragment via N-C bond cleavage .
生物活性
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane
- Molecular Formula : C₁₃H₁₈N₂O
- CAS Number : 1422133-74-1
This structure contributes to its unique pharmacological profile, allowing it to interact with various biological targets.
Target Receptors
The primary targets for 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane are:
- Sigma-1 Receptor (σ1R)
- Mu-opioid Receptor (MOR)
As a dual ligand, it exhibits potent interactions with these receptors, influencing various cellular signaling pathways critical for therapeutic effects.
Mode of Action
The compound acts primarily as an agonist for the σ1R and MOR, leading to receptor activation and subsequent downstream effects that modulate pain perception, neuroprotection, and other physiological responses.
Biochemical Pathways
The interaction with σ1R and MOR can modulate important pathways related to:
- Neuroprotection : Protecting neurons from stress-induced damage.
- Pain Management : Providing analgesic effects through dual receptor action.
These pathways are crucial for potential applications in treating neurological disorders and pain management.
Cellular Effects
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane affects multiple cellular processes:
- Cell Signaling : Influences pathways that regulate cell metabolism and gene expression.
- Neuroprotection : Its action on σ1R suggests a role in protecting neurons from oxidative stress.
Pharmacological Data
The pharmacological profile includes:
| Parameter | Value |
|---|---|
| IC50 Values | Specific binding affinities reported for σ1R and MOR |
| Bioavailability | Favorable absorption characteristics in animal models |
Summary Table of Biological Activities
| Activity Area | Mechanism/Target | Findings |
|---|---|---|
| Obesity Treatment | Inhibition of Acetyl CoA Carboxylase | Nanomolar binding affinity for MCH-R1 |
| Pain Management | Dual action on σ1R and MOR | Significant analgesic effects observed |
| Neuroprotection | Modulation of neuroprotective pathways | Potential use in neurodegenerative diseases |
Case Studies
Recent studies have highlighted the potential of 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane in various therapeutic applications:
- Pain Management : In a controlled study involving animal models, the compound demonstrated significant analgesic effects comparable to traditional opioids without the associated side effects.
- Neuroprotection : Research indicated that treatment with this compound could reduce neuronal apoptosis in models of neurodegeneration, suggesting its potential for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane?
- The synthesis typically involves multi-step routes, including spiroannulation and heteroatom functionalization. For example, analogs like 4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane are synthesized via cyclization of intermediates using dichloromethane and sodium hydroxide, yielding ~80% efficiency under optimized conditions . Key steps include:
- Cyclopropylmethyl introduction : Alkylation of the diazaspiro core with cyclopropylmethyl halides.
- Oxa-ring formation : Intramolecular etherification using phase-transfer catalysts.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
Q. How can researchers validate the structural integrity of this compound?
- Analytical characterization relies on:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and cyclopropylmethyl substitution .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., 252.35 g/mol for analogs) .
- X-ray crystallography : For unambiguous confirmation of the spiro[5.5]undecane framework (if crystalline derivatives are accessible) .
Q. What are the primary physicochemical properties relevant to experimental design?
- Key properties include:
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited in water .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the oxa-heterocycle .
- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
Advanced Research Questions
Q. How do substituent modifications at the 4- and 9-positions influence biological activity?
- Structural studies on analogs (e.g., halogenated or pyridyl derivatives) reveal:
- Position 4 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance steric bulk and receptor binding affinity (e.g., σ1 receptor inhibition) .
- Position 9 : Heteroaryl groups (e.g., pyridyl) improve selectivity by reducing off-target interactions (e.g., hERG channel inhibition) .
- Data Table :
| Substituent (Position) | Bioactivity (IC50, nM) | Selectivity Ratio (σ1/hERG) |
|---|---|---|
| -CF3 (4) | 12 ± 1.5 | 25:1 |
| 2-Pyridyl (9) | 8 ± 0.9 | 50:1 |
| -H (Control) | 45 ± 3.2 | 5:1 |
Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs?
- Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or cellular models. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for σ1 receptor studies) and buffer systems .
- Metabolic stability testing : LC-MS/MS to quantify degradation products that may interfere with activity .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to identify binding pose variations .
Q. What methodologies optimize pharmacokinetic properties without compromising spirocyclic stability?
- Approaches include:
- Prodrug design : Esterification of the oxa-ring oxygen to enhance oral bioavailability .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1439897-97-8 analog) .
- Co-crystallization : With cyclodextrins to enhance dissolution rates .
Data Contradiction Analysis
Q. Why do some analogs show divergent σ1 receptor vs. hERG inhibition profiles?
- Example: Halogenated derivatives at position 4 improve σ1 affinity but fail to reduce hERG binding. This is attributed to:
- Electrostatic mismatches : hERG’s larger binding pocket tolerates bulkier substituents, while σ1 prefers compact groups .
- Conformational rigidity : Spirocyclic flexibility may allow unintended interactions with hERG’s voltage-sensing domain .
- Resolution : Introduce constrained substituents (e.g., cyclopropane) to limit conformational freedom .
Methodological Recommendations
- Synthetic Protocol Refinement : Use microwave-assisted synthesis to reduce reaction times for spiroannulation steps .
- In Vivo Testing : Prioritize analogs with LogP < 3 and >50% metabolic stability in liver microsomes .
- Toxicity Screening : Patch-clamp assays for hERG inhibition at early stages to avoid late-stage attrition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
